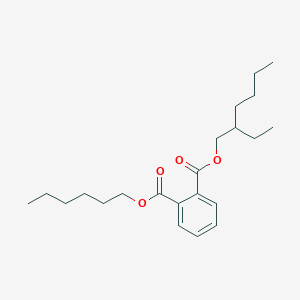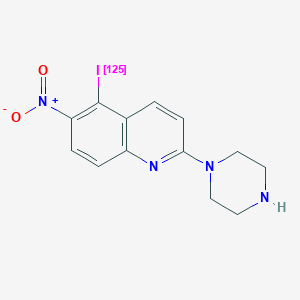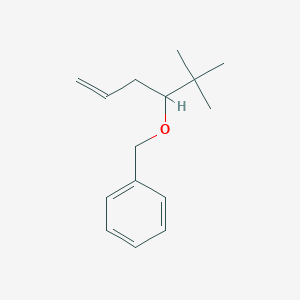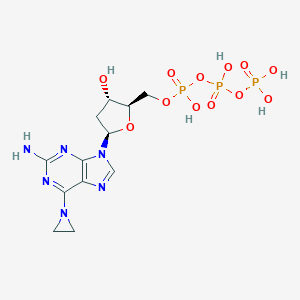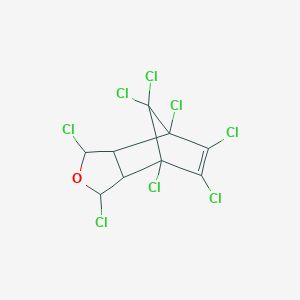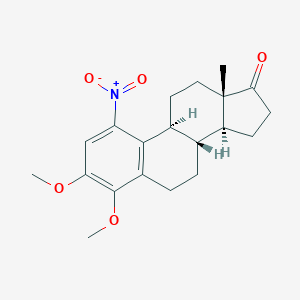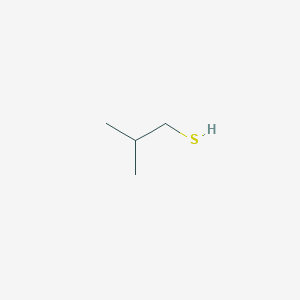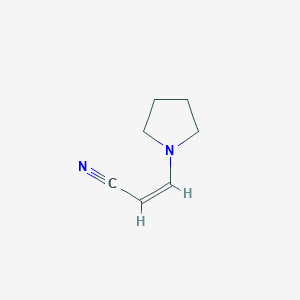
(Z)-3-Pyrrolidin-1-ylprop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-Pyrrolidin-1-ylprop-2-enenitrile, also known as PPEN, is a chemical compound that has gained significant attention in scientific research due to its unique properties. PPEN is a nitrile derivative of pyrrolidine, a five-membered heterocyclic compound that is commonly found in natural products and pharmaceuticals. PPEN has been identified as a potential tool for studying the function of certain ion channels in the nervous system, and its synthesis and properties have been extensively studied.
Wirkmechanismus
(Z)-3-Pyrrolidin-1-ylprop-2-enenitrile works by binding to the extracellular domain of ASIC channels, preventing the influx of ions and subsequent depolarization of the neuron. This mechanism of action is similar to other ASIC inhibitors, but (Z)-3-Pyrrolidin-1-ylprop-2-enenitrile has been shown to be more potent and selective than other compounds. The exact binding site and mechanism of action of (Z)-3-Pyrrolidin-1-ylprop-2-enenitrile are still being studied, but it is clear that this compound has a unique ability to selectively block ASIC function.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of (Z)-3-Pyrrolidin-1-ylprop-2-enenitrile are primarily related to its ability to block ASIC function. By inhibiting these channels, (Z)-3-Pyrrolidin-1-ylprop-2-enenitrile has been shown to reduce pain sensation in animal models of chronic pain. Additionally, (Z)-3-Pyrrolidin-1-ylprop-2-enenitrile has been shown to have neuroprotective effects in models of stroke and epilepsy, suggesting that this compound may have therapeutic potential for a range of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (Z)-3-Pyrrolidin-1-ylprop-2-enenitrile in lab experiments is its high potency and selectivity for ASIC channels. This makes it a valuable tool for studying the function of these channels in various disease states. However, one limitation of (Z)-3-Pyrrolidin-1-ylprop-2-enenitrile is its relatively short half-life, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of (Z)-3-Pyrrolidin-1-ylprop-2-enenitrile is still being studied, so there may be other effects of this compound that are not yet fully understood.
Zukünftige Richtungen
There are many potential future directions for research involving (Z)-3-Pyrrolidin-1-ylprop-2-enenitrile. One area of interest is the development of new ASIC inhibitors based on the structure of (Z)-3-Pyrrolidin-1-ylprop-2-enenitrile. By modifying the chemical structure of (Z)-3-Pyrrolidin-1-ylprop-2-enenitrile, it may be possible to create new compounds with even greater potency and selectivity for ASIC channels. Additionally, further studies are needed to fully understand the mechanism of action of (Z)-3-Pyrrolidin-1-ylprop-2-enenitrile and its potential therapeutic applications in neurological disorders. Finally, there is a need for more studies on the safety and toxicity of (Z)-3-Pyrrolidin-1-ylprop-2-enenitrile, particularly in the context of long-term use and potential clinical applications.
Synthesemethoden
(Z)-3-Pyrrolidin-1-ylprop-2-enenitrile can be synthesized through a multi-step process involving the reaction of pyrrolidine with various reagents. One common method involves the reaction of pyrrolidine with acrylonitrile in the presence of a base catalyst, followed by purification and isolation of the desired product. Other methods involve the use of different reagents and reaction conditions, but all involve the conversion of pyrrolidine to the nitrile derivative.
Wissenschaftliche Forschungsanwendungen
(Z)-3-Pyrrolidin-1-ylprop-2-enenitrile has been used extensively in scientific research to study the function of certain ion channels in the nervous system. Specifically, (Z)-3-Pyrrolidin-1-ylprop-2-enenitrile has been shown to selectively block the function of the acid-sensing ion channel (ASIC), which plays a critical role in pain sensation and other physiological processes. By blocking ASIC function, (Z)-3-Pyrrolidin-1-ylprop-2-enenitrile has been used to study the role of these channels in various disease states, including chronic pain, epilepsy, and stroke.
Eigenschaften
CAS-Nummer |
128957-41-5 |
|---|---|
Produktname |
(Z)-3-Pyrrolidin-1-ylprop-2-enenitrile |
Molekularformel |
C7H10N2 |
Molekulargewicht |
122.17 g/mol |
IUPAC-Name |
(Z)-3-pyrrolidin-1-ylprop-2-enenitrile |
InChI |
InChI=1S/C7H10N2/c8-4-3-7-9-5-1-2-6-9/h3,7H,1-2,5-6H2/b7-3- |
InChI-Schlüssel |
CVVPDNZTPNTUDH-CLTKARDFSA-N |
Isomerische SMILES |
C1CCN(C1)/C=C\C#N |
SMILES |
C1CCN(C1)C=CC#N |
Kanonische SMILES |
C1CCN(C1)C=CC#N |
Synonyme |
2-Propenenitrile,3-(1-pyrrolidinyl)-,(Z)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






